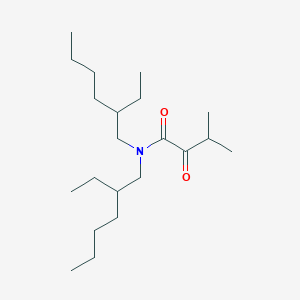

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide

Description

Properties

CAS No. |

501679-55-6 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N,N-bis(2-ethylhexyl)-3-methyl-2-oxobutanamide |

InChI |

InChI=1S/C21H41NO2/c1-7-11-13-18(9-3)15-22(21(24)20(23)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 |

InChI Key |

NOJYDFQKQXMZMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide typically involves the reaction of 2-ethylhexylamine with 3-methyl-2-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-ethylhexylamine and 3-methyl-2-oxobutanoic acid into the reactor, where they react to form the desired compound. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where one of the 2-ethylhexyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Oxidation: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxo-3-hydroxybutanamide.

Reduction: Formation of N,N-Bis(2-ethylhexyl)-3-methyl-2-hydroxybutanamide.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Investigated for its potential use in biochemical assays and as a component in biological buffers.

Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The presence of the oxo group allows the compound to participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related amides and esters (Table 1).

Key Observations :

- Branching vs. Linearity : The 2-ethylhexyl groups in the target compound introduce steric hindrance and lipophilicity, contrasting with linear analogs like bis(2-ethylhexyl) adipate .

- Amide vs. Ester : Amides exhibit stronger hydrogen-bonding capacity and thermal stability compared to esters, influencing their use in polymer additives or surfactants.

- Polarity: The ketone group in 3-methyl-2-oxobutanamide enhances polarity relative to non-ketone amides (e.g., N,N-bis(2-hydroxyethyl)oleamide, C22H43NO3) .

Physicochemical Properties

Data inferred from analogs (Table 2):

Key Findings :

- The target compound’s branched alkyl chains reduce crystallinity, enhancing compatibility with hydrophobic matrices (e.g., plastics).

- Its amide group provides greater hydrolytic stability compared to esters like bis(2-ethylhexyl) adipate, which degrade under prolonged heat or acidic conditions .

Biological Activity

N,N-Bis(2-ethylhexyl)-3-methyl-2-oxobutanamide, often referred to as "the compound," is a β-carbonyl amide notable for its applications in various fields, including chemistry and pharmacology. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural formula:

The compound features a β-carbonyl group that is essential for its biological activity. The two 2-ethylhexyl groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a potent antibacterial effect, with lower MIC values indicating higher efficacy.

2. Cytotoxicity:

The compound has shown cytotoxic effects in several cancer cell lines. For instance, studies involving human leukemia and colon cancer cells revealed that the compound can inhibit cell growth significantly. This cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, although the precise mechanisms remain to be fully elucidated.

3. Lithium Extraction:

this compound has been studied for its role in the extraction of lithium ions from solutions. This property is particularly relevant in the context of lithium battery technology and environmental remediation efforts.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A recent study assessed the anticancer properties of this compound on various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in leukemia (SR) and non-small cell lung cancer (NCI-H460) models. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.